molecular formula C10H7O4- B1243456 2-Hydroxychromene-2-carboxylate

2-Hydroxychromene-2-carboxylate

Cat. No. B1243456
M. Wt: 191.16 g/mol
InChI Key: LGYIZQLNYONEFJ-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-hydroxychromene-2-carboxylate is conjugate base of 2-hydroxy-2H-chromene-2-carboxylic acid. It is a conjugate base of a 2-hydroxychromene-2-carboxylic acid.

Scientific Research Applications

Enzymatic Activity and Biological Degradation

2-Hydroxychromene-2-carboxylate isomerase, an enzyme found in bacteria that degrade naphthalenesulfonates, plays a significant role in biodegradation. Research by Kuhm, Knackmuss, and Stolz (1993) indicates that this enzyme, especially in Pseudomonas testosteroni A3, is activated by substances like glutathione and shows activity with 2-hydroxychromene-2-carboxylate and related compounds. The enzyme's activity does not significantly change with the addition of various metal ions or EDTA, suggesting a specific mechanism of action (Kuhm, Knackmuss, & Stolz, 1993).

Enzyme Properties and Isomerization

Ohmoto et al. (1998) purified and characterized the properties of 2-hydroxychromene-2-carboxylate isomerase from Pseudomonas sp. TA-2. Their research reveals the enzyme's molecular mass and N-terminal amino acid sequence, showing homology with genes involved in naphthalene metabolism. The enzyme's activity is sensitive to certain inhibitors and is activated by glutathione, suggesting a cofactor role in the isomerase reaction (Ohmoto et al., 1998).

Metabolic Pathways in Pseudomonads

In studies focusing on naphthalene metabolism in pseudomonads, Barnsley (1976) demonstrated that the oxidation of 1,2-dihydroxynaphthalene yields 2-hydroxychromene-2-carboxylic acid. This compound is then converted into other intermediates, highlighting its role in the metabolic pathways of certain bacteria (Barnsley, 1976).

Structural Analysis and Enzyme Function

Thompson et al. (2007) studied 2-hydroxychromene-2-carboxylic acid isomerase in Pseudomonas putida, revealing its structure and relation to class kappa GSH transferases. The enzyme binds glutathione tightly and shows a significant turnover number, indicating its efficiency in the naphthalene catabolic pathway (Thompson et al., 2007).

Synthesis of Chiral 2-Hydroxy Carboxylic Acids

Chen, Wu, and Zhu (2015) discussed the enzymatic preparation of 2-hydroxy carboxylic acids, highlighting their application as key building blocks and chiral resolving agents. The review covers kinetic resolution and asymmetric reduction approaches, indicating broader applications of 2-hydroxy carboxylic acids in synthesis (Chen, Wu, & Zhu, 2015).

Applications in Hydrocarbon Degradation

Zhou et al. (2016) investigated the role of 2-hydroxy carboxylic acids in the anaerobic degradation of hydrocarbons. They synthesized potential signature metabolites, providing insights into hydroxylation and carboxylation pathways in hydrocarbon degradation (Zhou et al., 2016).

properties

Product Name

2-Hydroxychromene-2-carboxylate

Molecular Formula

C10H7O4-

Molecular Weight

191.16 g/mol

IUPAC Name

2-hydroxychromene-2-carboxylate

InChI

InChI=1S/C10H8O4/c11-9(12)10(13)6-5-7-3-1-2-4-8(7)14-10/h1-6,13H,(H,11,12)/p-1

InChI Key

LGYIZQLNYONEFJ-UHFFFAOYSA-M

Canonical SMILES

C1=CC=C2C(=C1)C=CC(O2)(C(=O)[O-])O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Hydroxychromene-2-carboxylate
Reactant of Route 2
2-Hydroxychromene-2-carboxylate
Reactant of Route 3
2-Hydroxychromene-2-carboxylate
Reactant of Route 4
2-Hydroxychromene-2-carboxylate
Reactant of Route 5
2-Hydroxychromene-2-carboxylate
Reactant of Route 6
2-Hydroxychromene-2-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.